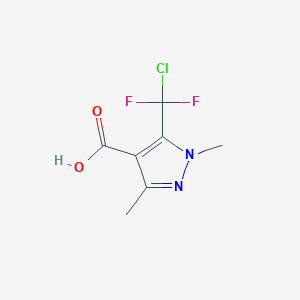
5-(chlorodifluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
5-(chlorodifluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H7ClF2N2O2 and its molecular weight is 224.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(Chlorodifluoromethyl)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, also known by its IUPAC name, exhibits a range of biological activities that make it a compound of interest in medicinal chemistry and agricultural applications. This article explores its chemical properties, biological activity, and relevant case studies.
- Molecular Formula: C6H7ClN2O2
- Molecular Weight: 174.58 g/mol
- CAS Number: 27006-82-2
- Structure: The compound features a pyrazole ring with a carboxylic acid functional group and a chlorodifluoromethyl substituent.
Biological Activity
The biological activity of this compound has been primarily investigated in the context of its fungicidal properties.
Fungicidal Properties
Research indicates that compounds in the pyrazole family, including this specific compound, exhibit potent fungicidal activity against various phytopathogens. The mode of action is often linked to the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration pathway of fungi. This inhibition disrupts energy production and leads to cell death in susceptible fungal species .
Case Studies and Research Findings
-
Fungicide Efficacy:
A study demonstrated that derivatives of pyrazole carboxylic acids showed significant efficacy against basidiomycetes and other fungal pathogens. The presence of the chlorodifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity . -
Resistance Management:
The diverse modes of action exhibited by pyrazole compounds make them valuable in resistance management strategies for agricultural applications. By employing fungicides with different mechanisms, it is possible to mitigate the development of resistance in target pathogens . -
Synthesis and Structure-Activity Relationship (SAR):
The synthesis of this compound has been optimized to enhance its biological activity. The SAR studies indicate that modifications to the pyrazole ring and substituents significantly influence its fungicidal potency .
Data Table: Biological Activity Summary
| Activity | Target Organism | Mechanism of Action | Efficacy |
|---|---|---|---|
| Fungicidal | Basidiomycetes | Inhibition of succinate dehydrogenase | High |
| Fungicidal | Ascomycetes | Disruption of mitochondrial function | Moderate to High |
| Resistance Management | Various Fungi | Diverse modes of action | Effective |
Propriétés
IUPAC Name |
5-[chloro(difluoro)methyl]-1,3-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF2N2O2/c1-3-4(6(13)14)5(7(8,9)10)12(2)11-3/h1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPGOZUVJYLLKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C(F)(F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















